molecular formula C6H11NO B13157818 1-Amino-3-cyclopropylpropan-2-one

1-Amino-3-cyclopropylpropan-2-one

Cat. No.: B13157818
M. Wt: 113.16 g/mol
InChI Key: YOQFMSBXAJNJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-cyclopropylpropan-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-amino-3-cyclopropylpropan-2-one

InChI

InChI=1S/C6H11NO/c7-4-6(8)3-5-1-2-5/h5H,1-4,7H2

InChI Key

YOQFMSBXAJNJJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)CN

Origin of Product

United States

Structural Classification and Nomenclature Within Amino Ketone Chemistry

1-Amino-3-cyclopropylpropan-2-one belongs to the class of organic compounds known as β-aminoketones. This classification is defined by the presence of an amino group (–NH₂) positioned on the carbon atom beta to a ketone (C=O) group. The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes its molecular architecture: a three-carbon propane (B168953) chain forms the backbone, with a ketone at the second position, an amino group at the first, and a cyclopropyl (B3062369) ring attached to the third carbon.

The β-aminoketone moiety is a crucial structural motif found in a variety of biologically active molecules and serves as a versatile building block in the synthesis of more complex chemical entities. nih.gov The presence of the cyclopropyl group further distinguishes this molecule, imparting unique stereochemical and electronic properties.

The Significance of Cyclopropyl Containing Compounds in Organic Synthesis and Medicinal Chemistry

The cyclopropyl (B3062369) group, a three-membered carbocycle, is far from a simple saturated ring. Its strained nature, with C-C-C bond angles of 60°, results in unique electronic properties, including partial double-bond character. fiveable.meontosight.ai These characteristics make cyclopropyl-containing compounds highly valuable in both organic synthesis and medicinal chemistry.

In organic synthesis, the inherent ring strain of cyclopropanes can be harnessed to drive various chemical transformations, including ring-opening and rearrangement reactions, providing access to complex molecular architectures. researchgate.net The cyclopropyl group can also act as a donor in certain cycloaddition reactions. acs.org

From a medicinal chemistry perspective, the incorporation of a cyclopropyl moiety into a drug candidate can offer several advantages:

Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, leading to a more favorable interaction with its biological target. acs.orgnih.gov

Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov It is often used as a bioisostere for other chemical groups, such as methyl, isopropyl, or even aromatic rings, to fine-tune these properties. nih.govdomainex.co.ukresearchgate.netnih.gov

The successful application of cyclopropyl groups is evident in the number of approved drugs containing this motif. scientificupdate.com

The Historical Context of Cyclopropane Amino Acid and Peptide Research

Retrosynthetic Analysis and Strategic Disconnections for 1-Amino-3-cyclopropylpropan-2-one

A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at key bonds. The primary disconnections are at the C-N bond of the α-amino group and the C-C bond between the cyclopropyl group and the carbonyl carbon.

C-N Bond Disconnection: This is the most straightforward disconnection, suggesting an amination reaction as the final step. The synthetic precursors would be a suitable amine source and a propan-2-one scaffold already containing the cyclopropyl group and a leaving group at the C1 position (e.g., a halogen). This leads to strategies involving the nucleophilic substitution of an α-haloketone.

C-C Bond Disconnection: Disconnecting the bond between the cyclopropyl ring and the carbonyl group suggests a construction of the cyclopropylmethyl ketone moiety. This could be achieved through the reaction of a cyclopropyl organometallic reagent with an appropriate electrophile containing the protected aminomethyl ketone unit, or vice versa.

A third strategic disconnection could involve the simultaneous formation of the C-C and C-N bonds, for instance, through a multicomponent reaction. These disconnections form the basis for the direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be approached by either functionalizing a pre-existing cyclopropyl-ketone or by introducing the amino group onto a propan-2-one scaffold.

Functionalization of Cyclopropyl-Ketone Precursors

The functionalization of cyclopropyl ketones is a viable route to this compound. One common method is the α-halogenation of a cyclopropyl methyl ketone followed by nucleophilic substitution with an amine or an amine equivalent.

Another approach involves the reductive amination of α-carbonylcyclopropanes. Research has shown that using a rhodium catalyst can lead to the traditional reductive amination product. nih.govacs.org This method is compatible with various functional groups, including esters, carboxyl groups, and bromo moieties. nih.govacs.org The reaction of alkylidenecyclopropyl ketones with amines can also be considered, although this may lead to ring-opened products such as polysubstituted pyrroles depending on the reaction conditions and the substrate. organic-chemistry.org

PrecursorReagentsProductReference
α-CarbonylcyclopropaneAmine, Rh catalyst, COReductive amination product nih.govacs.org
Alkylidenecyclopropyl ketoneAmine, CH3CN, MgSO42,3,4-Trisubstituted pyrrole organic-chemistry.org

Amination Strategies for Propan-2-one Scaffolds

The introduction of an amino group at the α-position of a ketone is a well-established transformation in organic synthesis. organic-chemistry.orgrsc.orgcolab.ws For a propan-2-one scaffold, this can be achieved through several methods.

A direct α-C-H amination of ketones can be accomplished using various catalysts. For instance, a transition-metal-free approach using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant allows for the cross-coupling of a wide range of ketones with primary or secondary amines. organic-chemistry.org Copper(II) bromide has also been used to catalyze the direct α-amination of ketones, which is proposed to proceed through an α-bromo carbonyl intermediate. organic-chemistry.org

Another strategy involves a three-component reaction. For example, the reaction of organozinc reagents with amines and ethyl glyoxylate (B1226380) can produce α-amino esters, which could then be converted to the desired α-amino ketone. organic-chemistry.org

StrategyReagents/CatalystSubstratesReference
Direct α-C-H AminationAmmonium iodide, Sodium percarbonateKetones, Amines organic-chemistry.org
Direct α-AminationCopper(II) bromideKetones, Esters, Aldehydes organic-chemistry.org
Three-Component ReactionOrganozinc reagents, Amines, Ethyl glyoxylateAromatic/Benzylic organozincs organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of stereoselective methods to synthesize chiral α-amino ketones is crucial for accessing enantiomerically pure compounds for various applications.

Chiral Catalyst-Mediated Transformations

Enantioselective Approaches to Cyclopropylpropan-2-one Derivatives

Enantioselective synthesis of cyclopropane-containing molecules is an active area of research. nih.gov The Simmons-Smith cyclopropanation is a powerful method for generating cyclopropanes, and asymmetric versions of this reaction have been developed, particularly for allylic alcohols. nih.gov One-pot enantio- and diastereoselective synthesis of cyclopropyl alcohols has been achieved through asymmetric alkyl addition to α,β-unsaturated aldehydes, followed by directed diastereoselective cyclopropanation. nih.gov These chiral cyclopropyl alcohols can then be oxidized to the corresponding chiral ketones.

Another approach involves the use of chiral starting materials. For example, enantiopure cyclopropyl esters have been synthesized from (−)-levoglucosenone. rsc.org These esters can serve as versatile intermediates for the synthesis of other chiral cyclopropane derivatives. Furthermore, the multicomponent coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines provides access to functionalized C-cyclopropylalkylamides, which can be transformed into α,β-cyclopropyl-γ-amino acids. nih.gov While not directly yielding the target molecule, these methods highlight the strategies available for the stereocontrolled synthesis of complex cyclopropane-containing structures.

ApproachKey TransformationChiral Source/CatalystResulting ScaffoldReference
Asymmetric CyclopropanationSimmons-Smith reactionChiral ligandsChiral cyclopropyl alcohols nih.gov
Chiral Pool SynthesisCarbocyclisation of epoxyvalerates(−)-LevoglucosenoneEnantiopure cyclopropyl esters rsc.org
Multicomponent CouplingAlkenylzirconocene and imine coupling-C-cyclopropylalkylamides nih.gov

Synthesis of Structural Analogues and Heterocyclic Derivatives

The core structure of this compound serves as a scaffold for the generation of a diverse range of structural analogues and more complex heterocyclic derivatives. These synthetic efforts aim to explore the chemical space around this motif.

Accessing β-Amino Ketone Analogues

The synthesis of β-amino ketone analogues, particularly those incorporating a cyclopropyl moiety, can be achieved through several strategic approaches. One such method involves the copper(II) acetate-catalyzed aerobic oxidation of cyclopropanols in the presence of nucleophilic secondary amines, which yields β-amino ketones researchgate.net. A related strategy employs a TEMPO-mediated C-N coupling of cyclopropanols with various nitrogen nucleophiles, proceeding through an in situ generated enone intermediate researchgate.net.

Another powerful method involves the addition of silyl (B83357) enol ethers, derived from aryl methyl ketones, to chiral sulfinimines. This approach provides β-sulfinamido ketones with high yield and selectivity, which can then be further transformed into the desired β-amino ketones nih.gov.

Furthermore, optically active cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone (B1606653) surrogates. This method utilizes the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols, forming highly electrophilic alkylidenecyclopropanes. These intermediates readily undergo a telescopic aza-Michael reaction, yielding trans-β-amino acid derivatives with complete diastereocontrol nih.gov.

A different approach to α-cyclopropyl ketones is through hydrogen-borrowing catalysis. This sustainable method involves the alkylation of ortho-disubstituted phenyl ketones with an alcohol bearing a leaving group, followed by intramolecular displacement to form the cyclopropane ring acs.org. The resulting α-cyclopropyl ketones can be converted to corresponding carboxylic acids, providing useful building blocks acs.org.

Precursor TypeMethodKey FeaturesResulting AnalogueRef
CyclopropanolsTEMPO-mediated C-N couplingMetal-free, umpolung strategyStructurally diverse β-amino ketones researchgate.net
Aryl Methyl KetonesAddition of silyl enol ethers to sulfiniminesHigh yield and stereoselectivityβ-Sulfinamido ketones nih.gov
1-SulfonylcyclopropanolsOlefination and aza-Michael reactionDiastereoselective, yields enantioenriched productsCyclopropane β-amino acid derivatives nih.gov
Hindered KetonesHydrogen-borrowing catalysisSustainable, forms α-cyclopropyl ketonesα-Cyclopropyl ketones and carboxylic acids acs.org

Utilization of Cyclopropyl Vinyl Ketone Precursors in Heterocycle Synthesis (e.g., Thiazoles, Selenazoles)

Cyclopropyl ketones are valuable precursors for the synthesis of various heterocyclic compounds. The classic Hantzsch thiazole (B1198619) synthesis provides a reliable route to thiazoles by reacting an α-haloketone with a thioamide youtube.comyoutube.com. Cyclopropyl ketones can be converted into the necessary α-haloketone intermediates, which then undergo cyclization. For instance, cyclopropyl methyl ketone can be halogenated at the α-position before reacting with a thioamide like thiourea (B124793) to form a 2-amino-4-cyclopropylthiazole derivative youtube.comyoutube.com.

The synthesis of the initial cyclopropyl ketone precursors can be achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcone (B49325) derivatives nih.gov. This allows for the preparation of a wide variety of substituted (het)aryl cyclopropyl ketones, which can then be carried forward to synthesize diverse thiazole analogues nih.gov.

While direct synthesis of selenazoles from cyclopropyl vinyl ketones is less specifically documented, the general principles of selenazole synthesis are analogous to thiazole synthesis. They often involve the reaction of α-haloketones with selenoamides. Therefore, the α-halogenated cyclopropyl ketone intermediates can foreseeably be reacted with selenoamides to yield cyclopropyl-substituted selenazoles.

Continuous-Flow Synthesis Techniques for Cyclopropyl Ketones

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of cyclopropyl ketones, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods researchgate.netrsc.org.

Acid-Catalyzed Continuous-Flow Synthesis of Cyclopropyl Ketones

A straightforward and efficient continuous-flow synthesis of cyclopropyl ketones has been developed starting from 2-hydroxycyclobutanones and aryl thiols mdpi.comnih.gov. This process is an acid-catalyzed nucleophilic addition/ring-contraction reaction sequence. The use of a packed-bed reactor containing a solid-supported acid catalyst, such as Amberlyst-35, facilitates the reaction under mild conditions mdpi.comdntb.gov.ua. The heterogeneous catalyst can be easily separated from the product stream and reused, which aligns with green chemistry principles mdpi.comresearchgate.net. This method has been shown to produce a wide range of arylthio cyclopropyl ketones in good to excellent yields mdpi.comresearchgate.net.

Scalability and Efficiency Considerations in Flow Systems

Flow systems offer significant advantages for scaling up the production of cyclopropyl ketones. Scalability is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel) researchgate.net. A two-step telescoped continuous-flow synthesis for 1,1-cyclopropane aminoketones has been developed, which involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by their reaction with amines researchgate.netrsc.orgunica.it. This integrated process avoids the isolation of intermediates, reduces reaction times, and allows for the production of a library of cyclopropylamines with high productivity researchgate.netrsc.orgunica.it. Researchers have demonstrated the multigram-scale synthesis of these compounds, confirming the efficiency and scalability of the flow process researchgate.netresearchgate.net. The small volume of the reactor enhances safety, especially when handling potentially hazardous intermediates or reaction conditions researchgate.net.

Flow Synthesis MethodStarting MaterialsCatalyst/ConditionsProduct TypeKey AdvantagesRefs
Acid-Catalyzed Ring Contraction2-Hydroxycyclobutanones, Aryl thiolsAmberlyst-35 packed bedArylthio cyclopropyl ketonesReusable catalyst, mild conditions, scalable mdpi.com, nih.gov, dntb.gov.ua
Two-Step Telescoped Synthesis1,2-Diketones, AminesPhotoreactor (427-440 nm), Thiourea catalyst1,1-Cyclopropane aminoketonesHigh productivity, short residence times, avoids intermediate isolation researchgate.net, rsc.org, unica.it

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being applied to the synthesis of cyclopropane-containing molecules to minimize environmental impact thieme-connect.de. In the context of synthesizing this compound and its derivatives, several green principles are particularly relevant.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, employing acid catalysts like Amberlyst resin in flow synthesis is preferable as the catalyst can be recovered and reused, reducing waste mdpi.comnih.gov. Similarly, hydrogen-borrowing catalysis for cyclopropanation represents a sustainable approach acs.org.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Telescoped reactions, such as the continuous-flow synthesis of aminoketones, improve atom economy by eliminating the need for purification of intermediates, which reduces solvent use and potential product loss researchgate.netunica.it.

Safer Solvents and Auxiliaries: Efforts are made to use less hazardous solvents. Research into the continuous-flow synthesis of cyclopropyl ketones has demonstrated success using greener solvent alternatives like 2-Me-THF without compromising yield or purity mdpi.com.

Energy Efficiency: Continuous-flow systems can offer better energy efficiency. For example, photochemical reactions in flow reactors with small path lengths ensure efficient light penetration, and the excellent heat transfer of microreactors allows for precise temperature control, potentially at ambient temperatures, reducing energy consumption researchgate.net.

Waste Prevention: The design of synthetic pathways that generate minimal waste is a core principle. The confinement of reactive and potentially hazardous intermediates within a closed-loop flow system enhances safety and prevents their release into the environment rsc.org.

By integrating these principles, the synthesis of cyclopropyl ketones can be made more sustainable, safer, and more efficient.

Reactivity of the Amino Group in Derivatization

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for a wide range of derivatization strategies. As with other primary amines, it readily undergoes acylation, sulfonylation, and condensation with carbonyl compounds. wikipedia.org These reactions are fundamental in peptide synthesis and the development of more complex molecular architectures. nih.gov

Common derivatization reactions include the formation of amides and sulfonamides through reaction with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. For analytical purposes, the amino group can be modified with various reagents to enhance detectability. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are widely used to create fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis. creative-proteomics.comjascoinc.com Another common reagent is diethyl ethoxymethylenemalonate (DEEMM), which allows for targeted analysis by mass spectrometry. nih.gov

Primary amino ketones are generally stable, though unprotected α-amino ketones can be prone to self-condensation. wikipedia.orgacs.org The separation of the amino and keto groups by a methylene (B1212753) unit in this compound enhances its stability compared to α-amino ketones.

Table 1: Examples of Amino Group Derivatization Reactions

Reagent ClassSpecific Reagent ExampleExpected Product Type
Acyl HalidesAcetyl ChlorideN-(3-cyclopropyl-2-oxopropyl)acetamide
AnhydridesAcetic AnhydrideN-(3-cyclopropyl-2-oxopropyl)acetamide
Sulfonyl HalidesTosyl ChlorideN-(3-cyclopropyl-2-oxopropyl)-4-methylbenzenesulfonamide
ChloroformatesFMOC-ClFluorenylmethyloxycarbonyl (FMOC) protected amine
AldehydesBenzaldehydeSchiff Base / Imine

This table is based on the general reactivity of primary amines and has been adapted for this compound.

Reactivity of the Ketone Carbonyl in Addition and Condensation Reactions

The ketone carbonyl group in this compound is an electrophilic center, susceptible to nucleophilic attack. It can undergo a variety of addition and condensation reactions common to ketones. vanderbilt.edu These reactions allow for the extension of the carbon skeleton and the formation of new functional groups.

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. Reduction of the ketone with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-amino-3-cyclopropylpropan-2-ol.

The ketone also possesses acidic α-protons on the methylene carbon adjacent to the carbonyl. Deprotonation with a suitable base generates an enolate, which can act as a nucleophile in various condensation reactions. libretexts.org For example, in an aldol-type reaction, this enolate could react with an aldehyde or another ketone. wordpress.com Similarly, the molecule could participate in a Mannich reaction, which involves the amino-alkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgorganic-chemistry.orgplos.org

The Wittig reaction provides a pathway to convert the ketone into an alkene. masterorganicchemistry.comfscj.eduyoutube.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, yielding 1-amino-3-cyclopropyl-2-methylenepropane. nih.govyoutube.com

Table 2: Potential Reactions of the Ketone Carbonyl Group

Reaction TypeReagent(s)Expected Product
ReductionSodium Borohydride (NaBH₄)1-Amino-3-cyclopropylpropan-2-ol
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)2-Amino-4-cyclopropyl-2-methylbutan-2-ol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)1-Amino-3-cyclopropyl-2-methylenepropane
Aldol (B89426) CondensationBenzaldehyde, Base1-Amino-3-cyclopropyl-4-hydroxy-4-phenylbutan-2-one
Mannich ReactionFormaldehyde, Secondary Amine (e.g., Dimethylamine)1-Amino-4-(dimethylamino)-3-cyclopropylbutan-2-one

This table illustrates characteristic ketone reactions as applied to this compound.

Transformations Involving the Cyclopropyl Moiety

The cyclopropane ring, due to its inherent ring strain (approximately 27 kcal/mol), can undergo a variety of ring-opening reactions, particularly when activated by an adjacent electron-withdrawing group like a ketone. nih.govnih.gov These transformations are often promoted by Lewis acids, Brønsted acids, transition metals, or radical initiators. acs.orgacs.orgrsc.org

For cyclopropyl ketones, the C-C bond cleavage is challenging compared to more reactive donor-acceptor cyclopropanes but can be achieved under specific conditions. acs.org Lewis acid catalysis, for instance with scandium(III) triflate (Sc(OTf)₃), can facilitate the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols. rsc.org Iron-catalyzed reductive ring-opening has also been demonstrated, proceeding via a ketyl radical intermediate. acs.org Palladium catalysis can achieve stereoselective ring-opening to form α,β-unsaturated ketones. rsc.org

The regioselectivity of the ring-opening can be an issue, but for mono-substituted cyclopropyl ketones, cleavage often occurs at the more substituted C-C bond of the ring to form a more stable radical or carbanionic intermediate. acs.orgorganic-chemistry.org In the case of this compound, activation of the ketone could lead to nucleophilic attack at the cyclopropane ring, resulting in a 1,5-difunctionalized open-chain product. For example, reaction with organozinc reagents and chlorotrimethylsilane (B32843) in the presence of a nickel catalyst can lead to 1,3-difunctionalized, ring-opened products. nih.gov

Exploration of Donor-Acceptor Cyclopropane Reactivity

The concept of donor-acceptor cyclopropanes (DACs) is central to understanding the enhanced reactivity of the cyclopropyl group in this molecule. wiley-vch.de DACs are characterized by vicinal electron-donating and electron-accepting substituents on the cyclopropane ring, which polarizes the C-C bonds and facilitates ring-opening. While this compound does not have substituents directly on the ring, the cyclopropyl group itself can act as a donor, and the adjacent ketone functions as a powerful acceptor group. This classifies it as a mono-acceptor activated cyclopropane. acs.orgnih.gov

Activation of the ketone by a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃) or a Brønsted acid increases its electron-withdrawing ability, further polarizing and weakening the adjacent bonds of the cyclopropane ring. rsc.orgnih.govresearchgate.net This "pull" effect makes the cyclopropane susceptible to nucleophilic attack or cycloaddition reactions. For instance, Lewis acid-activated aryl cyclopropyl ketones undergo [3+2] cycloaddition reactions with alkenes. nih.gov This reactivity pattern suggests that this compound, upon activation, could serve as a three-carbon synthon in various synthetic transformations. nih.gov The amino group, while not directly participating in the donor-acceptor system, can influence the reaction outcome through intramolecular interactions or by acting as a competing nucleophile.

Reaction Pathway Elucidation and Kinetic Studies

Elucidating the precise reaction mechanisms for the transformations of this compound requires detailed experimental and computational studies. Based on related systems, several plausible pathways can be proposed for its key reactions.

For Lewis acid-catalyzed ring-opening reactions, the mechanism likely begins with the coordination of the Lewis acid to the ketone's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and activates the cyclopropane ring. The subsequent step can involve a nucleophilic attack on the cyclopropane, leading to a concerted or stepwise ring-opening. rsc.orgnih.gov In some cases, single-electron transfer from a catalyst can generate a ketyl radical, which triggers a radical-mediated C-C bond cleavage of the cyclopropane ring to form a more stable carbon-centered radical intermediate. nih.govacs.org

Kinetic studies are crucial for understanding the reactivity and mechanism. For related donor-acceptor cyclopropanes, in-situ NMR spectroscopy has been used to study the kinetics of cycloaddition reactions. nih.govresearchgate.net Such studies have shown that the reaction rate is highly dependent on the electronic properties of the donor and acceptor groups, correlating well with Hammett parameters. nih.govresearchgate.net Similar kinetic experiments on this compound could quantify the influence of different Lewis acids, nucleophiles, and reaction conditions on the rate of ring-opening or other transformations.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insight by modeling reaction pathways, identifying transition states, and calculating activation energies. nih.gov For Wittig reactions of cyclopropyl ketones, calculations have helped to predict the structure of intermediates like oxaphosphetanes and the relative energy barriers of the reaction pathway. nih.gov Similar computational analysis of this compound would be invaluable for predicting its reactivity and rationalizing experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

There is currently no published experimental NMR data (¹H NMR or ¹³C NMR) for this compound. Such data would be invaluable for confirming the connectivity of the molecule and providing insight into its three-dimensional structure. For instance, the chemical shifts and coupling constants of the protons on the cyclopropyl ring would offer information about their spatial arrangement relative to the ketone and amino groups. Similarly, 2D NMR techniques like COSY and HSQC would definitively establish the proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Investigation

No experimental mass spectrometry data for this compound is publicly available. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, which could be used to deduce the structure of the molecule. For example, cleavage of the bond between the carbonyl carbon and the adjacent methylene or methine groups would be expected, leading to fragment ions that are indicative of the cyclopropylmethyl ketone and aminomethyl moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Specific experimental IR and Raman spectra for this compound have not been found in the surveyed literature. These techniques are crucial for identifying the functional groups present in a molecule. In the case of this compound, one would anticipate characteristic vibrational bands for the following functional groups:

Functional GroupExpected IR Absorption Range (cm⁻¹)Expected Raman Scattering
N-H (amine)3300-3500 (stretch)Weak
C-H (cyclopropyl)~3100 (stretch)Moderate to Strong
C-H (aliphatic)2850-3000 (stretch)Moderate to Strong
C=O (ketone)1700-1725 (stretch)Strong
N-H (amine)1590-1650 (bend)Weak

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogues

There are no published X-ray crystal structures for this compound or its crystalline analogues. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal suitable for X-ray diffraction would be a critical step in unambiguously determining the precise atomic arrangement of this compound.

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Molecules

Cyclopropane-containing building blocks are instrumental in the synthesis of intricate molecular architectures. The strained three-membered ring can act as a rigid scaffold or participate in various ring-opening reactions to introduce stereochemically rich fragments. The presence of both an amino and a keto group in 1-Amino-3-cyclopropylpropan-2-one would offer multiple points for chemical modification, making it a potentially valuable synthon.

For instance, the amino group can be readily acylated, alkylated, or used in peptide bond formation. The ketone functionality allows for reactions such as reductions to the corresponding alcohol, reductive aminations, or aldol (B89426) condensations. The combination of these functionalities on a compact cyclopropyl-containing backbone would enable the rapid assembly of complex structures.

Precursor in the Total Synthesis of Natural Products and Analogues

Many natural products feature the cyclopropane (B1198618) moiety as a key structural element. researchgate.net The synthesis of these complex molecules often relies on the incorporation of cyclopropane-containing building blocks. nih.govguidechem.com While there are no recorded total syntheses employing this compound, its structure suggests it could serve as a precursor to various natural product analogues.

The general synthetic utility of cyclopropane derivatives is well-documented. For example, the total synthesis of various natural products has been achieved through strategies involving the stereoselective formation of cyclopropane rings. nih.govguidechem.com A hypothetical synthetic route using this compound could involve its elaboration into a more complex intermediate that is then incorporated into the final natural product scaffold.

Scaffold for the Development of Novel Chemical Entities and Libraries

In drug discovery, the development of novel chemical scaffolds is crucial for identifying new therapeutic agents. The rigid nature of the cyclopropane ring in this compound would provide a well-defined three-dimensional orientation for appended functional groups, which is a desirable characteristic for a chemical scaffold.

Libraries of compounds could be generated by systematically modifying the amino and keto functionalities of this compound. This approach, known as diversity-oriented synthesis, allows for the exploration of a broad chemical space and increases the probability of discovering compounds with interesting biological activities. The unique combination of a cyclopropyl (B3062369) ring and the aminoketone functionality would likely lead to the generation of novel chemical entities with unique pharmacological properties.

Synthesis of Bioactive Analogues and Prodrugs (Focus on the chemical synthesis and structural modification)

The synthesis of bioactive analogues and prodrugs is a common strategy to improve the properties of a lead compound. While there are no known bioactive compounds directly derived from this compound, its structure lends itself to modifications that could lead to such molecules.

The amino group could be modified to create prodrugs that release the active aminoketone upon enzymatic or chemical cleavage in the body. Furthermore, the ketone could be a handle for introducing a variety of substituents to probe structure-activity relationships. The cyclopropyl group itself is often introduced into drug candidates to enhance their metabolic stability and potency.

Below is a table of related cyclopropane-containing compounds and their documented applications, which may provide insight into the potential of this compound.

Compound NameApplication
1-Aminocyclopropanecarboxylic acid (ACC)Precursor in the biosynthesis of the plant hormone ethylene (B1197577); used in the synthesis of biologically active compounds. researchgate.net
(1S,2S)-1-Amino-2-cyclopropylpropan-2-olA building block in organic synthesis.
(RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acidA potent and specific AMPA receptor agonist.

Biological and Medicinal Chemistry Research Prospects of 1 Amino 3 Cyclopropylpropan 2 One Analogs

Structure-Activity Relationship (SAR) Studies for Related Cyclopropyl-Amino Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For cyclopropyl-amino scaffolds, these studies often focus on how modifications to the cyclopropyl (B3062369) ring and the amino group affect the compound's interaction with biological targets. nih.govrsc.org

Key areas of investigation in SAR for these scaffolds include:

Substitution on the Cyclopropyl Ring: The addition of various substituents to the cyclopropyl ring can alter the compound's steric and electronic properties, which in turn can modulate its binding affinity and efficacy. For example, in a series of purine (B94841) derivatives, substituting the N9 position with different groups like methyl, cyclopropyl, isopropyl, and cyclopentyl showed that the cyclopentyl group resulted in the most significant antiproliferative activity and EGFR inhibitory potential. mdpi.com

Configuration of the Cyclopropyl Ring: The stereochemistry of substituents on the cyclopropyl ring is often crucial for biological activity. Different isomers can exhibit vastly different potencies and selectivities.

Nature of the Amino Group: Modifications to the amino group, such as acylation, alkylation, or incorporation into a heterocyclic system, can have a profound impact on the molecule's pharmacological profile. researchgate.net For instance, in the development of norepinephrine (B1679862) reuptake inhibitors, the exploration of a cycloalkanol ethylamine (B1201723) scaffold led to the discovery that a piperazine-containing analog showed potent inhibition. researchgate.net

Linker between the Cyclopropyl and Amino Moieties: The length and flexibility of the chain connecting the cyclopropyl ring and the amino group can influence how the molecule fits into a target's binding site.

Scaffold ModificationEffect on Biological ActivityExample Compound Class
N9-Cyclopentyl Substitution Enhanced antiproliferative activity and EGFR inhibition. mdpi.comPurine Derivatives mdpi.com
Piperazine Incorporation Potent norepinephrine reuptake inhibition. researchgate.netCycloalkanol Ethylamines researchgate.net
Dicyclohexylamino Substituents Crucial for reaction rate and enantioselectivity in catalysis. rsc.orgCyclopropenimines rsc.org

Investigation of Enzyme Inhibition Potential Associated with Cyclopropane (B1198618) Amino Acid Motifs

Cyclopropane amino acid motifs are known to be effective inhibitors of various enzymes due to their rigid structure, which can mimic transition states of enzymatic reactions. nih.govacs.org The strained three-membered ring of cyclopropane can also participate in covalent bond formation with enzyme residues, leading to irreversible inhibition.

Research has shown that compounds containing cyclopropane moieties can inhibit a range of enzymes:

Glycosidases: Some iminosugars containing a cyclopropane ring have been synthesized and evaluated for their ability to inhibit glycosidases. nih.govacs.org For example, one such compound showed inhibitory activity against β-galactosidase from Escherichia coli. nih.govacs.org

Ethylene (B1197577) Biosynthesis Enzymes: In plants, derivatives of cyclopropanecarboxylic acid can inhibit the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. nih.govffhdj.com This has implications for regulating plant growth and fruit ripening. ffhdj.com

Kinases: The cyclopropyl group has been incorporated into scaffolds designed to inhibit protein kinases, which are crucial in cancer therapy. For instance, purine-hydrazone hybrids with a cyclopentyl group at the N9 position have shown potent inhibition of EGFR and HER2 kinases. mdpi.com

Enzyme TargetInhibitor Class/MotifObserved Effect
β-Galactosidase Cyclopropane-containing iminosugars nih.govacs.orgInhibition of enzyme activity. nih.govacs.org
Neuraminidase Carboxylic-containing cyclopropane iminosugars nih.govacs.orgIncreased enzyme activity. nih.govacs.org
ACC Oxidase Cyclopropanecarboxylic acid derivatives nih.govffhdj.comInhibition of ethylene production in plants. nih.govffhdj.com
EGFR/HER2 Kinases N9-cyclopentyl purine-hydrazones mdpi.comPotent inhibition of kinase activity. mdpi.com

Exploration of Receptor Modulator Activity (e.g., Toll-like Receptors) through Analog Design

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system. nih.gov Modulating the activity of TLRs with small molecules is a promising therapeutic strategy for a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer. nih.govpremierscience.com The design of analogs based on the cyclopropyl-amino scaffold could lead to the discovery of novel TLR modulators.

The rationale for exploring cyclopropyl-containing compounds as TLR modulators includes:

Scaffold for Diverse Substituents: The cyclopropyl-amino core can be decorated with various functional groups to optimize interactions with the TLR binding site.

Conformational Rigidity: The rigid nature of the cyclopropane ring can help to lock the molecule into a specific conformation that is favorable for binding to the receptor.

While direct examples of 1-amino-3-cyclopropylpropan-2-one analogs as TLR modulators are not extensively documented, the general principle of using small molecules to modulate TLRs is well-established. nih.govmdpi.com For example, TAK-242 is a small molecule inhibitor of TLR4. frontiersin.org The development of new TLR modulators often involves screening libraries of compounds with diverse chemical scaffolds. nih.govmdpi.com

Receptor TargetModulator TypePotential Therapeutic Application
TLR4 Antagonists (e.g., TAK-242) frontiersin.orgSepsis, inflammatory diseases. frontiersin.org
TLR7/8 Agonists (e.g., Imiquimod) nih.govCancer immunotherapy, vaccine adjuvants. nih.gov
TLR3 AntagonistsAnti-inflammatory. premierscience.com
TLR7/8/9 Antagonists (e.g., CpG-52364) premierscience.comSystemic lupus erythematosus (SLE). premierscience.com

Antimicrobial and Antifungal Activity of Cyclopropyl-Containing Heterocycles and Derivatives

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Compounds containing a cyclopropane ring have shown promise in this regard. nih.govresearchgate.net The incorporation of a cyclopropyl group into heterocyclic systems is a common strategy in the design of new antimicrobial agents.

Examples of cyclopropyl-containing compounds with antimicrobial or antifungal activity include:

Amide Derivatives: A series of amide derivatives containing a cyclopropane ring were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Several compounds showed moderate activity against Staphylococcus aureus and Candida albicans. nih.gov The structure-activity relationship study revealed that the type and position of substituents on the benzene (B151609) ring and the nature of the amide group significantly influenced the antimicrobial activity. nih.gov

Thiazole (B1198619) Derivatives: Thiazoles with a cyclopropyl fragment have been investigated as antifungal agents. researchgate.net Some of these compounds exhibited very high activity against various Candida species, with potencies similar to or even higher than the standard drug nystatin. researchgate.net

Compound ClassTarget Organism(s)Observed Activity (MIC)
Cyclopropyl Amide Derivatives Staphylococcus aureus, Candida albicans nih.govModerate activity (MIC80 = 32-128 µg/mL). nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida spp. researchgate.netHigh activity (MIC = 0.015–7.81 µg/ml). researchgate.net

Antiviral and Antitumor Potential of Synthesized Compounds

The development of new antiviral and antitumor agents is a major focus of medicinal chemistry research. researchgate.net Cyclopropane-containing compounds have been investigated for their potential in both of these areas. researchgate.netnih.gov

Antiviral Activity:

Nucleoside Analogs: Cyclopropyl nucleoside analogs have been synthesized and tested against a variety of viruses. nih.govnih.gov For example, certain 2-substituted purine methylenecyclopropane (B1220202) analogues have shown activity against the Epstein-Barr virus. nih.gov Another study reported a uracil (B121893) analogue with a fluorocyclopropyl group that exhibited moderate activity against human cytomegalovirus (HCMV). nih.gov

Antitumor Activity:

Purine Analogs: Some 2-fluoro- and 2-chloropurine methylenecyclopropane analogues have demonstrated antitumor activity. nih.gov In particular, one of the Z-isomers showed a selective effect. nih.gov

Kinase Inhibitors: As mentioned earlier, the design of kinase inhibitors for cancer therapy often incorporates rigid scaffolds. Cyclopropyl-containing compounds that can inhibit kinases like EGFR and HER2 are promising candidates for antitumor drugs. mdpi.com

Compound ClassTherapeutic AreaTarget/Activity
2-chloropurine methylenecyclopropanes Antiviral nih.govEffective against Epstein-Barr virus. nih.gov
Fluorocyclopropyl uracil analogue Antiviral nih.govModerate activity against HCMV. nih.gov
2-fluoropurine methylenecyclopropanes Antitumor nih.govExhibited antitumor activity, with one isomer showing selectivity. nih.gov
Purine-hydrazone scaffolds Antitumor mdpi.comPotent dual inhibitors of EGFR/HER2 kinases. mdpi.com

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of aminoketones and cyclopropyl (B3062369) ketones has been a subject of considerable research, yet the development of efficient and highly selective routes to molecules like 1-amino-3-cyclopropylpropan-2-one remains a key objective. Future work will likely move beyond traditional methods to embrace more advanced and sustainable synthetic strategies.

Asymmetric Synthesis: A primary focus will be the development of enantioselective and diastereoselective synthetic methods. Given that many bioactive molecules are chiral, establishing stereocontrol is crucial. This could involve proline-catalyzed asymmetric Mannich reactions or the use of chiral gold catalysts, which have proven effective in the kinetic resolution of related cyclopropyl ketones. nih.govrsc.org The merger of transition metal and photoredox catalysis also presents a promising strategy for the direct enantioselective acylation of α-amino C(sp³)–H bonds. organic-chemistry.org

Green Chemistry Approaches: Future syntheses will increasingly incorporate principles of green chemistry. This includes the use of water as a solvent, employing nano-catalysts for improved reaction rates, and developing catalyst-free conditions where possible. rsc.org Methodologies like the Corey-Chaykovsky cyclopropanation of chalcones offer a robust route to the cyclopropyl ketone moiety and can be adapted for greener conditions. nih.gov

Expanding the Scope of Derivatization Reactions for Diverse Chemical Space Exploration

The bifunctional nature of this compound provides a rich platform for chemical derivatization, enabling the exploration of a vast chemical space for applications in medicinal chemistry and materials science.

Amine and Ketone Functionalization: The primary amine serves as a handle for a wide array of transformations, including N-alkylation, acylation, and participation in C-N bond-forming reactions to create amides and other nitrogen-containing heterocycles. rsc.orgrsc.org The ketone group can be targeted for reductions to form amino alcohols, which are themselves valuable synthetic intermediates, or used in reactions like the Wolff-Kishner reduction to yield cyclopropyl-containing amines. rsc.orgwikipedia.org

Cyclopropane (B1198618) Ring-Opening Reactions: The strained cyclopropyl ring, particularly when activated by the adjacent ketone (a donor-acceptor cyclopropane), can act as a synthetic equivalent of a 1,3-dipole. nih.govacs.org This allows for formal [3+2] cycloadditions with various alkenes and alkynes to construct complex sp³-rich cyclopentane (B165970) and spirocyclic systems. acs.org The cleavage of the cyclopropane ring can also be mediated by reagents like alkylmercury(II) hydrides, offering another pathway to linear or rearranged carbon skeletons. rsc.org

Novel Coupling Strategies: Recent advances in transforming aromatic ketones into esters via sequential Claisen and retro-Claisen reactions open up new possibilities for cross-coupling. waseda.jpsciencedaily.com Adapting such "deacylative" strategies to aliphatic ketones like this compound could allow the cyclopropylmethylketone unit to be replaced by a wide range of nucleophiles, dramatically expanding its synthetic utility.

Advanced Mechanistic Insights through In Situ Spectroscopy and Time-Resolved Techniques

A deeper mechanistic understanding of the synthesis and reactivity of this compound is essential for optimizing existing reactions and designing new ones. The use of advanced spectroscopic techniques will be instrumental in this endeavor.

Identifying Reactive Intermediates: Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy can provide direct evidence for the formation of transient species like radical cations, enamines, or rhodacycles during catalytic cycles. acs.orgresearchgate.netresearchgate.netnih.gov For instance, in situ Raman spectroscopy has been used to detect specific catalyst-substrate interactions, like the υ(Pt–H₃O⁺) band during electrocatalysis, providing a window into the local reaction environment. acs.org

Kinetic and Thermodynamic Profiling: Time-resolved spectroscopy allows for the monitoring of reactions in real-time, providing crucial kinetic data. youtube.com This information, when combined with computational studies, helps to elucidate rate-determining steps and map out the complete energy profile of a reaction pathway. wikipedia.orgnih.gov Such studies would be invaluable for understanding the factors that control selectivity in the asymmetric synthesis of this compound or the regioselectivity of its cyclopropane ring-opening.

Catalyst Characterization: Operando spectroscopy enables the study of a catalyst under actual working conditions, revealing how its structure and active sites evolve during the reaction. youtube.com This is critical for developing more robust and efficient catalysts for the synthesis of this and related compounds.

Computational Design and Optimization of Analogs for Targeted Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and optimization of molecules before their synthesis. This approach promises to accelerate the discovery of novel analogs of this compound with tailored properties.

Structure-Based Analog Design: For medicinal chemistry applications, computational methods like molecular docking can be used to design analogs that fit precisely into the binding site of a target protein or enzyme. researchgate.net By starting with the this compound scaffold, researchers can computationally explore various substitutions and modifications to maximize binding affinity and selectivity. nih.govresearchgate.net

Predicting Reactivity and Selectivity: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to model reaction mechanisms, calculate activation energies, and predict the stereochemical outcomes of synthetic routes. nih.govresearchgate.net This predictive power can guide the choice of catalysts, ligands, and reaction conditions to achieve desired products with high selectivity, saving significant experimental effort. nih.govnih.gov

Focused Library Design: Instead of relying on large, random libraries for screening, computational design can be used to create smaller, focused libraries of compounds with a higher probability of being active. nih.gov By diversifying the this compound core with computationally selected functional groups, researchers can more efficiently explore the relevant chemical space for a specific biological target.

Potential Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of automated synthesis and high-throughput screening (HTS) has revolutionized the pace of discovery in chemistry and drug development. Integrating this compound into these workflows could rapidly uncover new applications.

Automated Synthesis Platforms: The derivatization of the this compound scaffold is well-suited for automated synthesis platforms. Using robotic liquid handlers and flow chemistry, large libraries of analogs can be synthesized in a miniaturized, parallel format (e.g., 96- or 1536-well plates). researchgate.netnih.gov This approach dramatically increases the speed of synthesis while reducing the consumption of reagents and solvents. dispendix.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS methods can be employed to rapidly evaluate their biological activity or material properties. dispendix.com For ketone-containing compounds, specific HTS assays have been developed, including colorimetric and fluorescence-based methods that can quantify ketone concentrations in a 96-well plate format. nih.govcas.cn Mass spectrometry-based techniques, such as Desorption Electrospray Ionization (DESI-MS), offer a label-free method for screening thousands of reactions or bioassays per day. researchgate.net

Accelerated Discovery Cycles: The combination of automated synthesis and HTS creates a powerful "design-make-test-analyze" cycle that can be executed with unprecedented speed. nih.gov This integrated approach would allow researchers to quickly identify promising "hit" compounds from a library of this compound derivatives and rapidly generate structure-activity relationship (SAR) data to guide the next round of analog design. researchgate.net

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 1-Amino-3-cyclopropylpropan-2-one?

Methodological Answer: The compound has the molecular formula C₆H₁₁NO , with a cyclopropane ring attached to a ketone and an amino group. Structural confirmation requires:

  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify cyclopropane protons (δ ~0.5–1.5 ppm) and ketone carbonyl signals (δ ~200–220 ppm for 13C^{13}\text{C}) .
  • Infrared (IR) Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and amine (N–H stretches ~3300–3500 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 113.16 (molecular weight) and fragmentation patterns to confirm cyclopropane stability .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: Two primary methods are documented:

  • Cyclopropanation of Allylic Precursors : Use transition-metal catalysts (e.g., Rh or Cu) to cyclopropanate allyl ketones, followed by selective amination via reductive amination or Gabriel synthesis .
  • Ketone Functionalization : Introduce the amino group to 3-cyclopropylpropan-2-one using ammonia or protected amines under reducing conditions (e.g., NaBH₃CN) .
    Key Considerations : Monitor reaction intermediates via TLC and optimize pH to avoid cyclopropane ring strain-induced decomposition .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amine group. Avoid exposure to moisture to prevent ketone hydration .
  • Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reactive metals (e.g., Na, K) to prevent exothermic decomposition .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Q. What are the environmental hazards and disposal protocols?

Methodological Answer:

  • Environmental Impact : Not classified as ecotoxic, but large spills may harm aquatic ecosystems due to nitrogen content .
  • Disposal : Follow local regulations for organic amines. Incinerate in a certified facility with NOx scrubbers to minimize atmospheric pollution .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The strained cyclopropane ring increases electrophilicity of the adjacent ketone, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).

  • Experimental Design : Compare reaction rates with/without cyclopropane using kinetic studies (e.g., UV-Vis monitoring).
  • Computational Support : Perform DFT calculations (e.g., Gaussian) to analyze electron density distribution and transition states .
    Contradictions : Some studies report unexpected stability in basic conditions due to conjugation effects; replicate with controlled pH gradients .

Q. What strategies mitigate racemization during stereoselective synthesis of derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to direct enantioselective amination .
  • Low-Temperature Reactions : Conduct reactions below –20°C to slow racemization kinetics.
  • Analytical Validation : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. How can computational modeling predict biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with cyclopropane-binding pockets).
  • QSAR Studies : Corrogate substituent effects on bioactivity using Hammett constants and multivariate regression .
    Limitation : Inaccuracies may arise from neglecting solvent effects; validate with in vitro assays .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature 1H^1\text{H}-NMR to detect keto-enol tautomerism (if applicable).
  • X-ray Crystallography : Resolve crystal structures to confirm predominant tautomeric form in solid state .
  • IR-Thermal Analysis : Monitor thermal stability of tautomers using FTIR with controlled heating rates .

Q. How do steric effects from the cyclopropane ring impact catalytic hydrogenation?

Methodological Answer:

  • Experimental Approach : Compare hydrogenation rates of this compound with non-cyclopropane analogs using Pd/C or Raney Ni.
  • Mechanistic Insight : The rigid cyclopropane restricts catalyst access, requiring higher H₂ pressure (≥5 atm) for ketone reduction.
  • Side Reactions : Monitor for ring-opening byproducts via GC-MS and optimize catalyst loading to minimize decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.